molecular formula C11H22N2O B13158678 1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one

1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B13158678
M. Wt: 198.31 g/mol
InChI Key: MMACTCKAJGMIQX-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an amino group attached to a piperidine ring, which is further substituted with a methyl group. The compound also contains a dimethylpropanone moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one typically involves several steps. One common method includes the N-acylation of 3-Amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. The hydrolysis of the partially reduced product in the presence of acid yields 1-Benzyl-4-methylpiperidin-3-one. Finally, reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may influence neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one
  • 1-(3-Amino-4-methylpiperidin-1-yl)propan-1-one

Uniqueness

1-(3-Amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern on the piperidine ring and the presence of the dimethylpropanone moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(3-amino-4-methylpiperidin-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C11H22N2O/c1-8-5-6-13(7-9(8)12)10(14)11(2,3)4/h8-9H,5-7,12H2,1-4H3

InChI Key

MMACTCKAJGMIQX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)C(C)(C)C

Origin of Product

United States

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